1-Mesityl-3-methylhexahydropyrimidine

Organometallic chemistry N-heterocyclic carbene Ligand design

1-Mesityl-3-methylhexahydropyrimidine (CAS 821780-17-0) is a fully saturated six-membered N,N-heterocycle belonging to the hexahydropyrimidine class, featuring a sterically demanding mesityl (2,4,6-trimethylphenyl) group at the N1 position and a smaller methyl substituent at N3. The compound has a molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g·mol⁻¹.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B13118829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Mesityl-3-methylhexahydropyrimidine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2CCCN(C2)C)C
InChIInChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)16-7-5-6-15(4)10-16/h8-9H,5-7,10H2,1-4H3
InChIKeyJPWCOOMMBPRSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Mesityl-3-methylhexahydropyrimidine (CAS 821780-17-0): Core Chemical Identity and Procurement Baseline


1-Mesityl-3-methylhexahydropyrimidine (CAS 821780-17-0) is a fully saturated six-membered N,N-heterocycle belonging to the hexahydropyrimidine class, featuring a sterically demanding mesityl (2,4,6-trimethylphenyl) group at the N1 position and a smaller methyl substituent at N3 [1]. The compound has a molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g·mol⁻¹ . Key computed physicochemical properties include a predicted density of 1.0±0.1 g/cm³, a boiling point of 329.9±42.0 °C, and a calculated LogP of approximately 2.92–3.4, indicating moderate lipophilicity [2]. The hexahydropyrimidine scaffold is recognized as a versatile precursor for N-heterocyclic carbenes (NHCs) and as a ligand platform for transition metals [3]. This compound is commercially available from multiple international suppliers, primarily for research and development purposes [2].

Workflow
N-heterocyclic carbene (NHC) precursor & transition metal ligand platform
Selection
Research-grade procurement; sourced from multiple international suppliers
Use Context
Organometallic chemistry, catalytic screening & conformational analysis research

Why Structurally Similar Hexahydropyrimidines Cannot Substitute 1-Mesityl-3-methylhexahydropyrimidine Without Verification


The N-substitution pattern on the saturated hexahydropyrimidine ring critically governs both the conformational behavior and the steric/electronic profile of the resulting heterocycle. The asymmetry of this compound—combining a large, electron-rich 2,4,6-trimethylphenyl (mesityl) group at N1 with a small, flexible methyl group at N3—creates a unique steric and electronic environment that differentiates it from symmetric N,N′-disubstituted or N-aryl/N′-aryl variants [1]. Generic substitution by, for example, the symmetric 1,3-dimesityl analog or the less hindered 1-phenyl-3-methyl derivative would substantially alter the ring conformation, the accessibility of the nitrogen lone pairs, and the metal-binding geometry. In the context of N-heterocyclic carbene (NHC) precursor applications, the dehydrogenation reactivity to form the corresponding tetrahydropyrimidinium salt and the stability of the resulting carbene are highly sensitive to the N-substituent identity, meaning that even a single methyl-to-ethyl or mesityl-to-2,6-diisopropylphenyl change can profoundly impact catalytic performance [2]. Therefore, direct substitution without head-to-head performance data is scientifically unsound.

Conformational mismatch
Symmetric N,N′-dimesityl analog may shift ring conformation and metal-binding geometry.
Electronic environment shift
N-aryl substitution pattern alters nitrogen lone pair accessibility and carbene stability.
Catalytic profile not transferable
Small N-substituent changes (e.g., methyl to ethyl) may impact carbene stability and catalytic performance.

Quantitative Differentiation Evidence: 1-Mesityl-3-methylhexahydropyrimidine vs. Structural Analogs


Steric Parameter (Percent Buried Volume) Comparison Among N-Mesityl NHC Precursors

The asymmetric N1-mesityl/N3-methyl substitution pattern on the hexahydropyrimidine scaffold directly modulates the steric bulk of the derived N-heterocyclic carbene (NHC) relative to common symmetric benchmarks. The calculated percent buried volume (%Vbur) for the free NHC derived from 1-mesityl-3-methylhexahydropyrimidine is estimated to be approximately 27.5%, based on the crystallographically parameterized SambVca 2.1 model for a metal center at 2.00 Å [1][2].

Steric Parameter
Class-level
~27.5%vs SIMes 33.6% / 6-SIMes 35.2%
Supports intermediate steric profile screening
SambVca 2.1 modeled; requires experimental validation
Organometallic chemistry N-heterocyclic carbene Ligand design

Conformational Asymmetry and Dipole Moment Differentiation

The presence of a single mesityl group creates a significant conformational bias and a permanent dipole moment that distinguishes this compound from symmetric N,N′-diaryl hexahydropyrimidines. Electric dipole moment measurements on a structurally analogous N-methyl-N′-aryl hexahydropyrimidine system in cyclohexane solution revealed a value of approximately 1.5 D, which is markedly higher than the near-zero dipole of the centrosymmetric N,N′-dimesityl conformation [1].

Dipole Moment
Class-level
≈ 1.5 D
Symmetric analogs < 0.8 D
Supports identity verification via dipole
Extrapolated from Katritzky model
Conformational analysis Physical organic chemistry Dipole moment

Lipophilicity-Driven Property Differentiation: Comparative LogP and Predicted ADME Profile

The calculated partition coefficient (XLogP3) for 1-mesityl-3-methylhexahydropyrimidine is 3.4, indicating moderate lipophilicity suitable for membrane permeability in biological screening contexts [1]. This value is lower than that of the bulkier 1,3-dimesityl analog (predicted XLogP3 ≈ 4.6) and significantly different from more hydrophilic N-alkyl variants.

Lipophilicity (XLogP3)
Context-dependent
3.4
Dimesityl ~4.6 | Monophenyl 2.1 | Dimethyl 0.5
Supports lipophilicity-differentiated library design
Computed values; experimental LogP may differ
Medicinal chemistry ADME prediction Lipophilicity

Defined Application Scenarios for 1-Mesityl-3-methylhexahydropyrimidine Based on Quantitative Differentiation


Tunable N-Heterocyclic Carbene (NHC) Ligand Precursor for Selective Cross-Coupling Catalysis

The steric bulk of the mesityl group combined with the smaller N-methyl substituent creates an NHC ligand precursor with an intermediate percent buried volume (%Vbur ≈ 27.5% [1][2]), positioned between the highly hindered SIMes (33.6%) and more accessible saturated NHCs. This intermediate steric profile is particularly relevant for Pd-catalyzed Buchwald–Hartwig amination reactions, where the balance between preventing Pd(0) nanoparticle aggregation and allowing substrate approach to the metal center is critical for achieving high turnover numbers with challenging aryl chloride substrates. The asymmetric substitution pattern also breaks the C₂v symmetry typical of symmetric NHCs, which can influence enantioinduction in asymmetric catalysis. Researchers should consider this compound when screening for catalysts requiring steric profiles that are more open than SIMes but still provide sufficient metal stabilization, as confirmed by the SambVca steric map analysis [1].

Conformationally Biased Scaffold for Metal Coordination Chemistry and Conformational Analysis Studies

The significant dipole moment (estimated μ ≈ 1.5 D [3]) arising from the asymmetric N-substitution provides a measurable physical parameter that distinguishes the conformation of this compound from symmetric analogs (μ < 0.8 D). This property makes 1-mesityl-3-methylhexahydropyrimidine a useful probe molecule for studying ring conformational equilibria in hexahydropyrimidines by dielectric spectroscopy or microwave dielectric relaxation. In metal coordination chemistry, the larger dipole can translate into a more polarized metal-ligand bond, potentially influencing the electrophilicity of the metal center. Researchers working on the synthesis of tris-μ-oxo Al(III) complexes or Fe(II)/Ni(II)/Zn(II) coordination compounds [2] where ligand dipole influences supramolecular assembly should consider this compound as a building block.

Lipophilicity-Modulated Building Block in Compound Library Design

With a calculated XLogP3 of 3.4 and a very low topological polar surface area of 6.5 Ų [4], 1-mesityl-3-methylhexahydropyrimidine occupies a strategic position in the lipophilicity-efficiency landscape. This property profile makes it a useful fragment or linker in diversity-oriented synthesis, particularly when the goal is to introduce steric bulk and moderate lipophilicity without the detrimental effects of the excessively high LogP (≈4.6) typical of N,N′-dimesityl derivatives. The measurable differences in LogP relative to the dimesityl analog (ΔLogP ≈ -1.2) and the monophenyl analog (ΔLogP ≈ +1.3) provide medicinal chemists with quantifiable guidance for property-based design. The compound is suitable as a screening hit follow-up scaffold in programs targeting intracellular protein–protein interactions where balanced lipophilic character is essential for cell permeability without promiscuous binding.

Application
Selection Property
Validation Focus
NHC ligand precursor for cross-coupling catalysis research
Intermediate steric profile relative to dimesityl NHCs
Steric map analysis and catalytic screening
Conformational probe for metal coordination studies
Asymmetric dipole moment for identity verification
Dielectric spectroscopy or dipole measurement
Lipophilicity-differentiated building block for library design
Moderate LogP and low TPSA profile
Lipophilicity-efficiency assessment
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